2-Oxo-3(2H)-benzothiazolacetonitrile
Description
Properties
CAS No. |
61516-68-5 |
|---|---|
Molecular Formula |
C9H6N2OS |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H6N2OS/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,6H2 |
InChI Key |
TXOKQMSSJAIOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The medicinal potential of 2-Oxo-3(2H)-benzothiazolacetonitrile is significant, particularly in the development of therapeutic agents. Compounds derived from benzothiazole, including this compound, have demonstrated various pharmacological activities.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit antimicrobial properties. In a study examining various benzothiazole compounds, it was found that certain derivatives possess substantial activity against a range of pathogens, including bacteria and fungi .
Anticancer Properties
Benzothiazole derivatives are being investigated for their anticancer effects. For instance, 2-(4-aminophenyl)benzothiazole has shown promising antitumor activity, suggesting that similar compounds may also have therapeutic potential in oncology .
Antioxidant Activity
Recent studies have highlighted the antioxidant capabilities of benzothiazole-based compounds. The ability to scavenge free radicals positions these compounds as potential candidates for preventing oxidative stress-related diseases .
Chemical Synthesis and Material Science
The compound's structural characteristics facilitate its use in chemical synthesis and materials science.
Dyes and Pigments
Benzothiazole derivatives are often employed in the synthesis of dyes due to their vibrant colors and stability. The application of this compound in dye chemistry is notable, as it can be used to create fluorescent sensors and other colorimetric materials .
Polymer Chemistry
In polymer science, benzothiazole derivatives serve as additives or modifiers to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength .
Case Studies
To illustrate the applications of this compound, several case studies are summarized below:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and applications of 2-Oxo-3(2H)-benzothiazolacetonitrile with structurally related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Oxo-3(2H)-benzothiazolacetonitrile, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via condensation of aromatic aldehydes with 4-thiazolidinones, followed by electrophilic attack using phenylisothiocyanate and subsequent reaction with chloroacetyl chloride under basic conditions . To improve yields, optimize reaction parameters (e.g., temperature, solvent polarity) and employ catalytic agents. For example, using anhydrous solvents and inert atmospheres reduces side reactions. Characterization via elemental analysis (C.H.N.) and UV-Vis spectroscopy confirms purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm substituent positions and heterocyclic ring integrity.
- UV-Vis Spectroscopy : Absorbance peaks (e.g., ~250–300 nm) indicate π→π* transitions in the benzothiazole ring .
- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, as demonstrated for analogous 1,2-benzisothiazol-3(2H)-ones .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use standardized assays:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Cytotoxicity : MTT assay on mammalian cell lines to assess safety thresholds.
- Include positive controls (e.g., ampicillin) and validate results via triplicate experiments .
Advanced Research Questions
Q. How do substituent modifications influence the biological activity of this compound derivatives?
- Methodological Answer : Systematic SAR studies reveal:
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., 4-Cl, 3-F) enhance antibacterial potency by increasing electrophilicity .
- Hydrophobic Substituents : Arylidene or benzyl groups improve membrane permeability, as seen in antifungal derivatives .
- Quantitative Analysis : Use Hansch analysis or 2D-QSAR to correlate substituent properties (logP, σ) with bioactivity .
Q. What computational strategies validate the kinase inhibitory potential of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to JAK kinases (e.g., PDB: 4U6J) to identify critical interactions (e.g., hydrogen bonds with hinge regions) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities of derivatives .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer : Conflicting activity data may arise from polymorphic forms or solvate differences. Strategies include:
- Single-Crystal XRD : Compare hydrogen-bonding patterns (e.g., N–H⋯O vs. S–O interactions) across derivatives .
- PXRD : Confirm batch consistency and exclude amorphous impurities.
- Bioactivity Reassessment : Test crystallographically characterized samples under standardized conditions .
Q. What ethical and data-sharing practices apply to studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
